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Compound of Interest

Compound Name: KCO912

Cat. No.: B1673375 Get Quote

An in-depth exploration of the chemical structure, pharmacological properties, and

experimental evaluation of the selective ATP-sensitive potassium (K-ATP) channel opener,

KCO912.

This technical guide provides a detailed overview of KCO912, a potent and selective ATP-

sensitive potassium (K-ATP) channel opener. It is intended for researchers, scientists, and drug

development professionals interested in the therapeutic potential of K-ATP channel modulation,

particularly in the context of respiratory diseases. This document outlines the chemical identity

of KCO912, its mechanism of action, key pharmacological data, and the experimental

methodologies used in its characterization.

Chemical Structure and Properties
KCO912, with the systematic IUPAC name (3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-(2-

oxo-1-piperidinyl)-N-phenyl-2H-1-benzopyran-6-sulphonamide, is a small molecule with the

chemical formula C₂₂H₂₆N₂O₅S.[1] Its chemical identity and key physicochemical properties are

summarized in the table below.
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Property Value

IUPAC Name

(3S,4R)-3,4-dihydro-3-hydroxy-2,2-dimethyl-4-

(2-oxo-1-piperidinyl)-N-phenyl-2H-1-

benzopyran-6-sulphonamide

Molecular Formula C₂₂H₂₆N₂O₅S

Molecular Weight 430.52 g/mol

CAS Number 185695-83-4

SMILES
CC1(C)--INVALID-LINK--S(=O)

(=O)Nc3ccccc3)N4CCCCC4=O">C@HO

InChI

InChI=1S/C22H26N2O5S/c1-22(2)21(26)20(24-

13-7-6-10-19(24)25)17-14-16(11-12-18(17)29-

22)30(27,28)23-15-8-4-3-5-9-15/h3-5,8-9,11-

12,14,20-21,23,26H,6-7,10,13H2,1-

2H3/t20-,21+/m1/s1

Mechanism of Action and Signaling Pathway
KCO912 is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[2]

These channels are hetero-octameric complexes composed of four pore-forming inwardly

rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR)

subunits.[3][4] K-ATP channels couple the metabolic state of a cell to its membrane potential.

Under conditions of low intracellular ATP, the channels open, leading to potassium efflux and

hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-

gated calcium channels, thereby reducing intracellular calcium concentration and leading to

smooth muscle relaxation.

KCO912 exerts its pharmacological effects by interacting with the SUR subunit of the K-ATP

channel, specifically showing selectivity for the SUR2B subtype found in vascular and airway

smooth muscle.[1][2] This interaction promotes the open state of the channel, leading to the

physiological effects described above.
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K-ATP Channel Activation by KCO912

Pharmacological Properties
KCO912 has demonstrated significant potential in preclinical studies for the treatment of airway

hyperreactivity, a key feature of asthma, at doses that do not elicit significant cardiovascular

side effects.[2]

In Vitro Studies
Parameter Species/System Value

pKi ([³H]P1075 binding) Rat aortic strips 8.28

pKi ([³H]glibenclamide binding) Rat aortic strips 7.96

pEC₅₀ (outward current) HEK cells (Kir6.1 + SUR2B) 6.8

pEC₅₀ (⁸⁶Rb⁺ efflux) Rat aortic rings 7.51

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

In Vivo Studies
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Parameter Species/Model Value

ED₅₀ (reversal of immune

complex-induced AHR)
Guinea pig (i.t.) 1 µg/kg

ED₅₀ (reversal of ozone-

induced AHR)
Guinea pig (i.t.) 0.03 µg/kg

ED₅₀ (reversal of LPS-induced

AHR)
Guinea pig (i.t.) 0.5 µg/kg

ED₅₀ (inhibition of

methacholine-induced

bronchoconstriction)

Rhesus monkey (inhalation) 1.2 µg/kg

Therapeutic Ratio (vs. blood

pressure changes)
Guinea pig >100 - 3333

Therapeutic Ratio (vs.

cardiovascular effects)
Rhesus monkey >100

Data sourced from Naunyn-Schmiedeberg's Archives of Pharmacology, 2002.[2]

Pharmacokinetics
In rats administered KCO912 via inhalation (3 mg/kg), the compound was found to be rapidly

cleared with an initial half-life of approximately 30 minutes.[1] The ratio of the area under the

concentration-time curve (AUC) in the lung to that in the blood was 190, indicating a favorable

therapeutic window with localized action in the airways and limited systemic exposure.[1]

Experimental Protocols
The following are generalized protocols based on the methodologies described in the primary

literature for KCO912. Researchers should consult the original publication for specific details.

Radioligand Binding Assays
These assays were performed to determine the binding affinity of KCO912 to the SUR subunit

of the K-ATP channel.
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Objective: To determine the pKi of KCO912 for the SUR2B receptor.

Materials:

Rat aortic strips (as a source of native vascular K-ATP channels)

[³H]P1075 (a radiolabeled K-ATP channel opener)

[³H]glibenclamide (a radiolabeled K-ATP channel blocker)

KCO912 (unlabeled)

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation counter

Procedure:

Membrane Preparation: Homogenize rat aortic strips in ice-cold buffer and centrifuge to

isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

Binding Reaction: In a reaction tube, combine the membrane preparation, the radioligand

([³H]P1075 or [³H]glibenclamide), and varying concentrations of unlabeled KCO912.

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time

to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of KCO912 that inhibits 50% of

the specific binding of the radioligand) and calculate the pKi using the Cheng-Prusoff

equation.

Airway Hyperreactivity in Guinea Pigs
This in vivo model was used to assess the ability of KCO912 to reverse bronchoconstriction.

Objective: To determine the ED₅₀ of KCO912 for the reversal of induced airway hyperreactivity.

Materials:

Male Dunkin-Hartley guinea pigs

Inducing agent (e.g., immune complexes, ozone, or lipopolysaccharide)

KCO912 for intratracheal (i.t.) administration

Anesthesia

Whole-body plethysmograph to measure airway resistance

Procedure:

Induction of AHR: Induce airway hyperreactivity in guinea pigs using a chosen stimulus (e.g.,

exposure to an aerosol of immune complexes).

Baseline Measurement: Measure baseline airway resistance using a whole-body

plethysmograph.

KCO912 Administration: Administer varying doses of KCO912 intratracheally.

Post-treatment Measurement: Monitor airway resistance at specific time points after

KCO912 administration.

Data Analysis: Determine the dose of KCO912 that produces a 50% reversal of the induced

increase in airway resistance (ED₅₀).
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Experimental Workflow for KCO912 Characterization

Synthesis
A specific, publicly available, detailed synthesis protocol for KCO912 is not readily found in the

primary scientific literature. Pharmaceutical companies often protect the synthesis of their lead

compounds through patents, which may not always provide the level of detail required for

straightforward replication in a research setting. The synthesis of a complex molecule like

KCO912 would likely involve a multi-step process, potentially including the formation of the

chromane core, introduction of the sulfonamide group, and stereoselective installation of the

hydroxyl and piperidinyl moieties.

Conclusion
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KCO912 is a promising preclinical candidate that demonstrates potent and selective opening of

K-ATP channels, leading to the effective suppression of airway hyperreactivity in animal models

without significant cardiovascular side effects. Its pharmacological profile suggests that it could

be a valuable tool for further research into the role of K-ATP channels in respiratory diseases

and potentially serve as a lead compound for the development of novel anti-asthmatic

therapies. The data presented in this guide provide a solid foundation for researchers to

understand the key characteristics of KCO912 and to design further experiments to explore its

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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